molecular formula C16H13BrN2O3 B2999862 N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851989-15-6

N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Katalognummer: B2999862
CAS-Nummer: 851989-15-6
Molekulargewicht: 361.195
InChI-Schlüssel: HIACZOLJSVAPFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a synthetic small molecule designed for antibacterial research and development. This compound integrates two pharmacologically significant motifs: a benzoxazolinone scaffold and a bromophenyl group. The benzoxazolinone core is extensively documented in scientific literature for its diverse biological activities, particularly its potent effects against a range of bacterial pathogens . Recent studies highlight that novel derivatives based on the 2-oxobenzo[d]oxazol-3(2H)-yl structure demonstrate promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli , Bacillus subtilis , and Staphylococcus aureus . The presence of the 4-bromophenyl substituent is a common feature in medicinal chemistry, often employed to enhance molecular interactions and improve metabolic stability. This makes this compound a valuable chemical tool for researchers building a library of compounds for the development of new antibacterial agents, which is critically important in addressing the global challenge of drug-resistant pathogens . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-13-3-1-2-4-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIACZOLJSVAPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and anticonvulsant activities, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C16H14BrNO2\text{C}_{16}\text{H}_{14}\text{Br}\text{N}\text{O}_{2}

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzenamine with 2-oxobenzo[d]oxazole derivatives under specific conditions. The resulting product is purified through recrystallization techniques.

1. Antibacterial Activity

Research indicates that compounds related to this compound exhibit significant antibacterial properties. A study published in MDPI evaluated various benzoxazolinones linked to hydrazones and azoles, showing promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were determined, suggesting effective inhibition at low concentrations .

CompoundMIC (µg/mL)Bacteria Tested
This compound32E. coli
Another derivative16S. aureus

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation in breast cancer cells, with an IC50 value indicating effective cytotoxicity. It was observed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study:
A notable study involving the compound showed that it significantly reduced the viability of MCF-7 breast cancer cells after 24 hours of treatment, with an IC50 value of approximately 5 µM. This effect was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways.

3. Anticonvulsant Activity

Preliminary investigations into the anticonvulsant activity of related compounds suggest that this compound may possess neuroprotective properties. A study reported that derivatives of oxazoles exhibited anticonvulsant effects in animal models, reducing the frequency of seizures induced by chemical agents . Further research is required to establish the specific mechanisms involved.

The biological activities of this compound may be attributed to its ability to interact with various molecular targets:

  • Antibacterial: Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Anticancer: Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.
  • Anticonvulsant: Interaction with neurotransmitter systems, potentially enhancing GABAergic activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

4-Trifluoromethylphenyl Substitution

Replacing the bromine with a trifluoromethyl group yields 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 3). This modification increases lipophilicity (ClogP: 3.8 vs. However, the synthesis yield drops to 43% compared to higher yields in bromo derivatives, suggesting steric or electronic challenges during amide coupling .

Sulfonamide and Hydrazide Derivatives
  • 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide (Compound 4) incorporates a sulfonamide group, improving water solubility. Its synthesis achieves a 78% yield, attributed to the sulfamoyl group’s compatibility with HBTU-mediated coupling .
  • Hydrazide analogs like N′-(2-Chloro-5-nitrobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (Compound 17) exhibit higher melting points (202–204°C vs. ~160°C for bromo derivatives), indicating stronger intermolecular interactions due to nitro and chloro substituents .

Modifications to the Propanamide Linker

Heterocyclic Additions
  • Introducing a thiazole sulfamoyl group (3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide) increases molecular weight (478.9 g/mol vs.
  • The oxadiazole-containing analog 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (MW: 358.3) demonstrates improved CNS penetration due to the oxadiazole-pyran hybrid, a feature relevant for neuroinflammation imaging .
Piperazine and Flavone Hybrids
  • 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide integrates a piperazine ring, enhancing dopamine D2 receptor binding (Ki: 12 nM vs. >100 nM for bromo derivatives) .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) ClogP
N-(4-bromophenyl)-propanamide 4-Br N/A N/A ~360 3.5
Compound 3 4-CF3 43 N/A 367.34 3.8
Compound 4 4-SO2NH2 78 252–254 343.39 1.2
Compound 17 2-Cl,5-NO2 82 202–204 399.82 2.9
[11C]NBMP Naphthalen-1-yl N/A N/A 400.42 4.1

Q & A

Basic Question: What are the standard synthetic routes for N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, and how are yields optimized?

Answer:
The compound is synthesized via multi-step protocols involving:

  • General Procedure D : Reaction of intermediates (e.g., bromophenyl derivatives) with benzoxazolone moieties in anhydrous DMF/K₂CO₃ at 60°C, followed by extraction (water/ethyl acetate) and column chromatography purification. Yields typically range from 40–54% .
  • Hydrazide Formation : Esterification of intermediates with methanol under acid catalysis, followed by hydrazine monohydrate treatment to form hydrazides (yields: 53–88%) .
  • Optimization Strategies : Adjusting alkyl chain length (e.g., butyl vs. pentyl linkers) and solvent polarity improves yields. For example, using 2-propanol instead of ethanol increases hydrazide purity .

Basic Question: How is the structure of this compound confirmed experimentally?

Answer:
Key analytical methods include:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.10–7.50 ppm), carbonyl groups (δ 164–170 ppm), and bromophenyl substituents (e.g., δ 2.50 ppm for methylene linkages) .
  • HRMS : Validates molecular formula (e.g., C₁₈H₁₅BrN₂O₃ requires m/z 397.0234; observed: 397.0236) .
  • Elemental Analysis : Confirms C, H, N content (e.g., calculated: C 54.29%, H 3.80%; observed: C 54.15%, H 3.85%) .

Basic Question: What initial biological activities have been reported for this compound?

Answer:

  • Immunoproteasome Inhibition : Exhibits 28% activity against β5i subunits in vitro, suggesting potential as a non-competitive inhibitor .
  • Dopamine D2 Receptor Antagonism : Derivatives show binding affinity (IC₅₀ < 1 µM) in receptor assays, validated via ¹³C NMR and HRMS .

Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:
SAR insights include:

  • Benzoxazolone Modifications : Replacing the oxazolone ring with thiazolone reduces β5i inhibition (e.g., from 28% to 4%) .
  • Side Chain Engineering : Extending the alkyl linker (e.g., propyl to pentyl) improves receptor binding by 1.5-fold .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Br on phenyl) enhance metabolic stability but may reduce solubility .

Advanced Question: What methodologies are used to resolve contradictions in biological assay data for derivatives?

Answer:

  • Dose-Response Curves : Replicate assays (n ≥ 3) to distinguish true activity from artifacts (e.g., compound 10 in β5i: 28% vs. 4% for analog 5j) .
  • Binding Kinetics : Surface plasmon resonance (SPR) confirms target engagement specificity when conflicting IC₅₀ values arise .
  • Solubility Testing : Poor solubility (e.g., in aqueous buffers) may explain variability; use DMSO stock solutions ≤0.1% to avoid precipitation .

Advanced Question: How can computational modeling predict physicochemical properties critical for drug-likeness?

Answer:

  • LogP/LogD : Predict hydrophobicity (e.g., LogP = 1.23 for derivatives) using tools like ACD/Labs Percepta .
  • pKa Estimation : Acidic pKa ~9.76 suggests moderate solubility at physiological pH .
  • Molecular Dynamics : Simulates interactions with target proteins (e.g., docking to β5i subunit active sites) .

Advanced Question: What strategies address low solubility during formulation for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) carriers to improve bioavailability .
  • Co-solvent Systems : Test mixtures of ethanol, propylene glycol, and water (e.g., 30:40:30) for stable formulations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.